Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate
Description
Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core fused with a dihydro ring system. Key structural elements include:
- Substituents: 8-Amino group: Enhances solubility and reactivity. 6-(Ethoxycarbonyl)amino group: Introduces a carbamate moiety, which may influence metabolic stability or receptor binding. Methyl benzoate ester: A lipophilic group that could improve membrane permeability. This compound’s synthesis likely involves multi-step reactions, including diazonium coupling (as seen in analogous syntheses) and functional group modifications .
Properties
CAS No. |
30768-51-5 |
|---|---|
Molecular Formula |
C20H24N6O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[[8-amino-6-(ethoxycarbonylamino)-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl-methylamino]benzoate |
InChI |
InChI=1S/C20H24N6O4/c1-4-30-20(28)25-16-9-15(21)17-18(24-16)22-10-13(23-17)11-26(2)14-7-5-12(6-8-14)19(27)29-3/h5-9H,4,10-11H2,1-3H3,(H4,21,22,24,25,28) |
InChI Key |
PBHJRRSRNCTLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)N)N=C(CN2)CN(C)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 4-(Aminomethyl)benzoate Intermediate
This intermediate is crucial for the final compound and is prepared primarily by esterification of 4-(aminomethyl)benzoic acid. The process is optimized to prevent premature hydrolysis of the methyl ester group, which is sensitive under basic or acidic conditions.
- Esterification: 4-(aminomethyl)benzoic acid is esterified using methanol in the presence of acid catalysts under controlled temperature.
- pH and Temperature Control: After esterification, the reaction mixture's pH is adjusted to mildly basic conditions (pH ~8-9) using aqueous potassium hydroxide or sodium hydroxide (4-6% by weight). Temperature is maintained between 5 to 10 degrees Celsius to minimize hydrolysis.
- Extraction: The methyl 4-(aminomethyl)benzoate is extracted into an organic solvent such as toluene. Salt saturation of the aqueous phase (e.g., with sodium chloride) enhances extraction efficiency.
- Yield: This process achieves excellent yields over 85%, often reaching 88% or higher based on the starting acid material.
- Catalytic hydrogenation of methyl 4-cyanobenzoate.
- Reduction of oxime derivatives formed from methyl 4-formylbenzoate and hydroxylamine.
- Electrochemical reduction of para-amido groups to aminomethylene groups.
These alternative methods provide flexibility depending on available starting materials and scale.
Synthesis of the Dihydropyrido[2,3-b]pyrazine Core
The substituted dihydropyridopyrazine moiety bearing the 8-amino and ethoxycarbonylamino groups is synthesized via multi-step heterocyclic chemistry involving:
- Construction of the pyrazine ring fused with the pyridine ring.
- Introduction of amino substituents at specific positions.
- Carbamate (ethoxycarbonyl) protection of the amino group at position 6 to enhance stability and facilitate further functionalization.
These steps typically involve:
Coupling to Form the Final Compound
The final assembly involves coupling the methyl 4-(aminomethyl)benzoate with the dihydropyridopyrazine derivative:
- The methylamino group on the benzoate intermediate reacts with the 2-position of the dihydropyridopyrazine core.
- This coupling is generally achieved via nucleophilic substitution or reductive amination methods.
- Reaction conditions are mild to preserve the ester functionality and avoid side reactions.
- Purification is performed by preparative chromatography or crystallization, yielding the target compound with high purity.
3 Data Table: Summary of Key Preparation Steps
| Step | Starting Material/Intermediate | Reaction Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| Esterification | 4-(Aminomethyl)benzoic acid + methanol | Acid catalyst, controlled pH 8-9, 5-10 °C | Avoid ester hydrolysis | >85%, up to 88% |
| Catalytic Hydrogenation (alt) | Methyl 4-cyanobenzoate | Hydrogenation catalyst, mild temp | Alternative route to aminomethyl | Variable |
| Pyrazine Core Synthesis | Precursors for dihydropyridopyrazine ring | Cyclization, carbamoylation | Introduce ethoxycarbonylamino group | Moderate to high |
| Coupling Reaction | Methyl 4-(aminomethyl)benzoate + dihydropyridopyrazine | Mild nucleophilic substitution | Preserve ester, control pH | High purity yield |
4 Research Findings and Considerations
- The control of pH and temperature during esterification and extraction is critical to prevent hydrolysis of the methyl ester group, which is labile under harsh conditions.
- The use of aqueous base concentration between 4-6% and low temperature (5-10 °C) during workup optimizes product recovery and purity.
- The coupling step requires careful selection of solvents and reaction conditions to maintain the integrity of both the ester and the sensitive dihydropyridopyrazine core.
- Alternative synthetic routes for the aminomethylbenzoate intermediate provide flexibility but may require additional purification steps.
- The final compound’s complex structure demands multi-step synthesis with intermediate purification to ensure high-quality pharmaceutical-grade material.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester (COOCH₃) and ethoxycarbonyl (COOEt) groups are susceptible to hydrolysis under acidic or basic conditions.
Research Findings :
-
The ethoxycarbonyl group hydrolyzes faster than the methyl ester due to steric and electronic factors ( ).
-
Hydrolysis in basic media yields carboxylate salts, while acidic conditions produce free carboxylic acids.
Amino Group Reactivity
The primary amino groups (NH₂) at positions 6 and 8 participate in nucleophilic substitutions and coupling reactions.
Research Findings :
-
Acylation at the 8-amino group proceeds selectively due to lower steric hindrance compared to the 6-position ( ).
-
Cross-coupling reactions require palladium catalysts and tolerate electron-withdrawing substituents on the boronic acid ( ).
Reduction of Dihydropyrido-Pyrazine Core
The 3,4-dihydro-pyrazine ring can undergo further reduction or oxidation.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | MnO₂, CHCl₃ | Fully aromatic pyrido[2,3-b]pyrazine | |
| Hydrogenation | H₂, Pd/C, EtOH | Tetrahydro-pyrido-pyrazine (saturated ring) |
Research Findings :
-
Oxidation with MnO₂ selectively targets the dihydro ring without affecting ester or amino groups ( ).
-
Hydrogenation under mild conditions preserves stereochemistry but may reduce aromatic amines ( ).
Functionalization of the Methylamino-Benzoate Moiety
The methylamino group attached to the benzoate can undergo alkylation or arylation.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | |
| Ullmann Coupling | CuI, aryl iodide, DMF, 120°C | Aryl-substituted benzoate |
Research Findings :
-
Alkylation with methyl iodide proceeds quantitatively in polar aprotic solvents ( ).
-
Ullmann coupling requires elevated temperatures but achieves high regioselectivity ( ).
Stability and Degradation Pathways
Scientific Research Applications
Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 8 from
- Structure : Derived from 7 via reaction with 4-(ethoxycarbonyl)benzenediazonium chloride. Shares the ethoxycarbonyl group and pyrido[2,3-b]pyrazine core with the target compound.
- Key Differences: Lacks the methyl benzoate ester and the 8-amino substituent.
Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives ()
- Structure: Pyrazolo-pyrimidine core with amino substituents.
- Key Similarities: Nitrogen-rich heterocycles; amino groups enhance bioactivity.
- Key Differences : Pyrimidine ring vs. pyrido-pyrazine; absence of ethoxycarbonyl or benzoate groups.
- Synthesis : Multi-component reactions involving carboxaldehydes and guanidine, contrasting with the target’s likely diazonium-based route .
Muscarinic Antagonists ()
- Structure: Pyrido[2,3-b]benzodiazepines (e.g., AF-DX 384) with amino and carbamate-like groups.
- Key Similarities : Bicyclic nitrogen scaffolds; carbamate/ethoxycarbonyl motifs.
- Key Differences: Benzodiazepine core vs.
4-(4-Methoxyphenyl)-Pyranopyrazole Derivatives ()
- Structure: Pyranopyrazole fused with oxazine.
- Key Similarities : Multi-heterocyclic systems; methoxy groups for lipophilicity.
- Key Differences : Pyran and oxazine rings vs. pyrido-pyrazine; synthesized via one-pot reactions, differing from the target’s stepwise approach .
Key Research Findings
Synthetic Flexibility : The target compound’s ethoxycarbonyl and benzoate groups suggest compatibility with diazonium coupling (as in ) and esterification reactions .
Bioactivity Potential: Pyrido-pyrazine derivatives often exhibit kinase inhibition or receptor antagonism (e.g., muscarinic receptors in ), though the target’s specific activity remains unconfirmed .
Metabolic Considerations : The ethoxycarbonyl group may confer stability against hydrolysis compared to esters, as seen in carbamate-containing drugs .
Biological Activity
Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The general approach includes:
- Formation of the Dihydropyrido Core : The initial step often involves the reaction of appropriate amino acids or derivatives with ethoxycarbonyl compounds to form the dihydropyrido structure.
- Methylation : Subsequent methylation reactions introduce methyl groups at specific positions to enhance biological activity.
- Final Coupling : The final step involves coupling the synthesized dihydropyrido compound with benzoate derivatives to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the dihydropyrido structure have shown inhibition of cancer cell proliferation in various in vitro studies.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that related compounds possess efficacy against various bacterial strains, indicating a possible mechanism of action involving disruption of bacterial cell walls or inhibition of protein synthesis.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The presence of amino and carbonyl groups may allow for interaction with key enzymes in metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Screening
A study conducted on a series of synthesized derivatives including this compound revealed promising results against human cancer cell lines. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested using disc diffusion methods and broth microdilution assays, demonstrating significant inhibition zones and low MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
